![molecular formula C18H22BNO4 B12505017 Ethyl 2-cyano-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12505017.png)
Ethyl 2-cyano-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Cyano-3-[3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl]prop-2-énoate d'éthyle est un composé chimique de formule moléculaire C16H20BNO4. Il est connu pour ses applications en synthèse organique, en particulier dans la formation de liaisons carbone-carbone par des réactions de couplage croisé de Suzuki-Miyaura .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-Cyano-3-[3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl]prop-2-énoate d'éthyle implique généralement la réaction du cyanoacétate d'éthyle avec le 3-bromo-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane en présence d'une base telle que le carbonate de potassium. La réaction est effectuée dans un solvant organique tel que le diméthylformamide (DMF) à des températures élevées .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé sont similaires à la synthèse en laboratoire, mais elles sont mises à l'échelle pour répondre à des quantités plus importantes. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Cyano-3-[3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl]prop-2-énoate d'éthyle subit différents types de réactions chimiques, notamment :
Couplage croisé de Suzuki-Miyaura : Cette réaction implique le couplage de l'ester borique avec des halogénures d'aryle ou de vinyle en présence d'un catalyseur au palladium et d'une base.
Hydrolyse : Le groupe ester peut être hydrolysé pour former l'acide carboxylique correspondant.
Réactifs et conditions courants
Catalyseurs au palladium : Couramment utilisés dans les réactions de couplage croisé de Suzuki-Miyaura.
Bases : Telles que le carbonate de potassium ou l'hydroxyde de sodium.
Solvants : Solvants organiques comme le DMF, le toluène ou l'éthanol.
Principaux produits formés
Composés aryliques ou vinyliques : Formés par couplage croisé de Suzuki-Miyaura.
Acides carboxyliques : Formés par hydrolyse du groupe ester.
Applications De Recherche Scientifique
Le 2-Cyano-3-[3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl]prop-2-énoate d'éthyle a plusieurs applications en recherche scientifique :
Synthèse organique : Utilisé comme élément de base dans la synthèse de molécules organiques complexes.
Chimie médicinale : Employé dans le développement de composés pharmaceutiques.
Science des matériaux : Utilisé dans la synthèse de polymères et de matériaux de pointe.
Mécanisme d'action
Le mécanisme d'action du 2-Cyano-3-[3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl]prop-2-énoate d'éthyle implique principalement son rôle d'ester borique dans les réactions de couplage croisé de Suzuki-Miyaura. L'atome de bore forme un complexe avec le catalyseur au palladium, facilitant le transfert du groupe aryle ou vinyle à l'halogénure, ce qui conduit à la formation d'une nouvelle liaison carbone-carbone .
Mécanisme D'action
The mechanism of action of Ethyl 2-cyano-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide, resulting in the formation of a new carbon-carbon bond .
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-yl)propanoate de méthyle
- 2-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-yl)phénylacé-tate d'éthyle
- 4,4,5,5-Tétraméthyl-2-(3-méthylsulfonylphényl)-1,3,2-dioxaborolane
Unicité
Le 2-Cyano-3-[3-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl]prop-2-énoate d'éthyle est unique en raison de son groupe cyano, qui peut participer à des réactions supplémentaires, offrant une polyvalence dans les applications synthétiques .
Propriétés
IUPAC Name |
ethyl 2-cyano-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO4/c1-6-22-16(21)14(12-20)10-13-8-7-9-15(11-13)19-23-17(2,3)18(4,5)24-19/h7-11H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTJDBANLNTIFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C=C(C#N)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
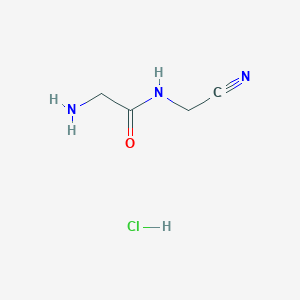
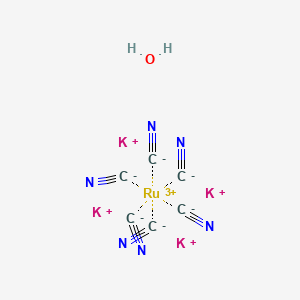
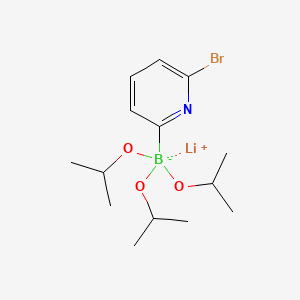

![Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl-](/img/structure/B12504959.png)
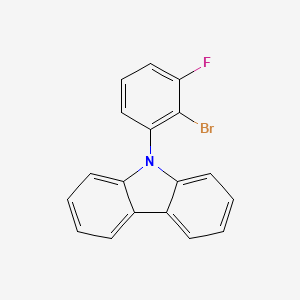

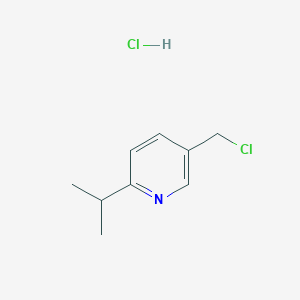
![1-[(4-Ethylphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B12505009.png)
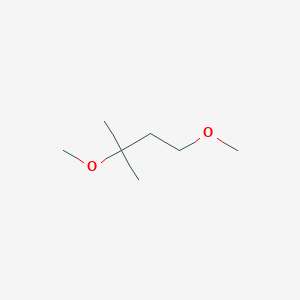

![1-{2-[(2-Carboxythiophen-3-yl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12505033.png)
![3-{3-[1-(tert-butoxycarbonyl)indol-3-yl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl}-2,2-dimethyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12505041.png)
![4-Amino-N3-[3-(trifluoromethyl)phenyl]imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide](/img/structure/B12505049.png)
